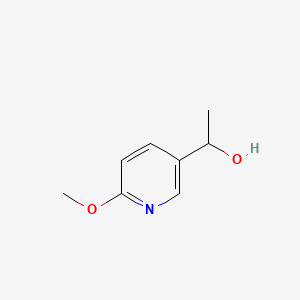
1-(6-Methoxypyridin-3-yl)ethanol
Cat. No. B576013
Key on ui cas rn:
181820-67-7
M. Wt: 153.181
InChI Key: NYDSKPPAAGUGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07151105B2
Procedure details


To a solution of 5-bromo-2methoxy-pyridine (19.3 g, 193 mmol) in anhydrous Et2O (200 mL) at −78° C. was added n-BuLi (2.5 M in hexanes, 50 mL) over 30 min. The resulting mixture was stirred at that temperature for addition 30 min before acetaldehyde (5 mL) was added. The reaction was slowly warmed up to room temperature and the solvent was removed in vacuo. The residue was purified by flash column chromatography to afford the desired product (14.3 g, 91% yield). 1H NMR (400 MHz, CDCl3): δ 1.50 (d, J=8.0 Hz, 3 H), 3.93 (s, 3 H), 4.87–4.92 (m, 1 H), 6.75 (d, J=8.0 Hz, 3 H), 7.63–7.66 (m, 1 H), 8.12–8.14 (m, 1 H).



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[Li]CCCC.[CH:15](=[O:17])[CH3:16]>CCOCC>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([CH:15]([OH:17])[CH3:16])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=N1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.3 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

